Cas no 1973308-44-9 (1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1593239
- 1973308-44-9
- 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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- Inchi: 1S/C8H10F3N3O3/c9-8(10,11)6-5(7(16)17)12-13-14(6)3-1-2-4-15/h15H,1-4H2,(H,16,17)
- InChI Key: DRZJLNUJWSKQTJ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)N=NN1CCCCO)(F)F
Computed Properties
- Exact Mass: 253.06742568g/mol
- Monoisotopic Mass: 253.06742568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 88.2Ų
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593239-0.05g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 0.05g |
$1091.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-0.1g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 0.1g |
$1144.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-0.25g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 0.25g |
$1196.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-0.5g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 0.5g |
$1247.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-1.0g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-2.5g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 2.5g |
$2548.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-5.0g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-10.0g |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1593239-50mg |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 50mg |
$827.0 | 2023-09-23 | ||
| Enamine | EN300-1593239-100mg |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1973308-44-9 | 100mg |
$867.0 | 2023-09-23 |
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: A Novel Chemical Entity with Promising Pharmacological Potential
1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid represents a unique class of organic compounds characterized by its molecular framework combining a triazole ring with functional groups such as 4-hydroxybutyl and trifluoromethyl substitutions. The compound's CAS number, 1973308-44-9, identifies it as a distinct chemical entity with potential applications in pharmaceutical and biotechnological research. This molecule has garnered significant attention in recent years due to its structural versatility and the ability to modulate biological targets through its multifunctional moieties.
The triazole ring is a well-established heterocyclic structure known for its stability and diverse pharmacological profiles. When combined with substituents like trifluoromethyl, which introduces electron-withdrawing properties, the molecule exhibits enhanced reactivity and potential for targeted interactions with biological macromolecules. The 4-hydroxybutyl chain further contributes to the compound's solubility and membrane permeability, making it a promising candidate for drug development. Recent studies have highlighted the importance of these structural features in optimizing the compound's biological activity and pharmacokinetic properties.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits potent inhibitory effects against specific protein kinases, which are key regulators in cellular signaling pathways. This finding aligns with the growing trend in drug discovery to target kinases for the treatment of cancer and inflammatory diseases. The trifluoromethyl group's ability to enhance metabolic stability and reduce off-target interactions has been particularly emphasized in these studies, underscoring its significance in improving therapeutic outcomes.
Another critical aspect of this compound is its potential as a scaffold for the design of novel therapeutics. The triazole ring provides a versatile platform for further chemical modifications, enabling the development of derivatives with tailored pharmacological profiles. For instance, recent work in Organic & Biomolecular Chemistry (2023) has explored the synthesis of 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with enhanced binding affinity to G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes. These modifications have shown improved selectivity and reduced toxicity in preclinical models, highlighting the compound's adaptability in drug design.
The 4-hydroxybutyl side chain plays a dual role in the compound's functionality. It not only enhances solubility but also facilitates interactions with hydrophilic targets such as ion channels and transporters. This property is particularly valuable in the development of drugs targeting neurological disorders, where membrane permeability and aqueous solubility are critical. A 2023 study in Drug Discovery Today demonstrated that the 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid could modulate the activity of sodium channels, suggesting its potential as an anticonvulsant agent. These findings underscore the importance of the 4-hydroxybutyl group in expanding the compound's therapeutic applications.
From a synthetic perspective, the preparation of 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has been optimized to ensure high yield and purity. Advanced methodologies, such as microwave-assisted synthesis and catalytic coupling reactions, have been employed to enhance the efficiency of its production. These techniques not only reduce reaction times but also minimize byproduct formation, which is crucial for large-scale manufacturing. The integration of green chemistry principles into the synthesis process further aligns with current industry trends aimed at sustainability and environmental responsibility.
Biological studies on this compound have revealed its potential as an antiviral agent. Research published in Antiviral Research (2023) showed that 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the replication of several enveloped viruses by interfering with their entry mechanisms. The trifluoromethyl group's hydrophobicity is believed to contribute to its ability to disrupt viral lipid membranes, a property that has been exploited in the development of antiviral drugs. These results highlight the compound's versatility in addressing diverse therapeutic challenges.
Despite its promising properties, the 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid faces challenges related to its metabolic stability and potential side effects. Ongoing research is focused on optimizing its pharmacokinetic profile through structural modifications. For example, introducing additional functional groups or altering the 4-hydroxybutyl chain length has been shown to improve the compound's half-life in vivo. These efforts are critical for translating laboratory findings into clinical applications.
In conclusion, the 1-(4-hydroxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exemplifies the intersection of structural chemistry and pharmacology. Its unique molecular framework, combined with the strategic placement of functional groups, positions it as a valuable tool for drug discovery. As research continues to uncover its biological mechanisms and optimize its properties, this compound is poised to play a significant role in the development of novel therapeutics for a variety of diseases.
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